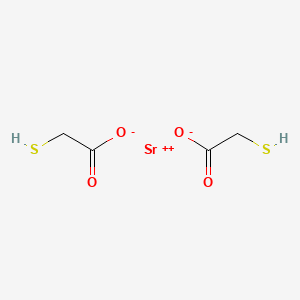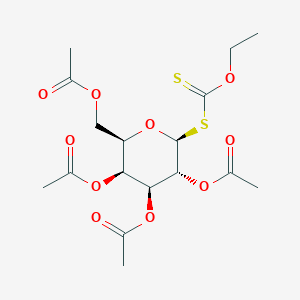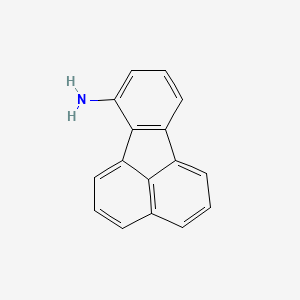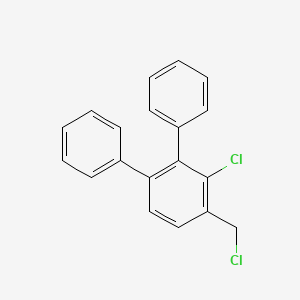
3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclohexyl group attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the substituents.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
科学的研究の応用
3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)-1,2,4-oxadiazole: Lacks the cyclohexyl group, making it less bulky and potentially altering its reactivity and interactions.
5-Phenyl-1,2,4-oxadiazole: Substitutes the bromophenyl group with a phenyl group, affecting its electronic properties and reactivity.
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Similar structure but with the bromine atom in a different position, which can influence its chemical behavior and interactions.
Uniqueness
3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the combination of the bromophenyl and cyclohexyl groups, which provide a distinct steric and electronic environment. This uniqueness can lead to specific interactions and reactivity patterns that are not observed in similar compounds.
特性
CAS番号 |
1004672-11-0 |
|---|---|
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChIキー |
JVQSSSIPZOUXDF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
